molecular formula C24H19BFNO5S B581603 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1312201-00-5

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

Número de catálogo: B581603
Número CAS: 1312201-00-5
Peso molecular: 463.286
Clave InChI: BRWUZCBSWABPMR-XKZIYDEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HA-155, también conocido como Inhibidor IV de Autotaxina, es un compuesto basado en ácido bórico. Es un inhibidor potente y selectivo de la autotaxina, una enzima que convierte la lisofosfatidilcolina en ácido lisofosfatídico. Esta conversión juega un papel significativo en varios procesos biológicos, incluyendo la proliferación celular, la angiogénesis y la secreción de citoquinas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de HA-155 implica la incorporación de una porción de ácido bórico en la estructura del compuesto. El ácido bórico se une selectivamente a la treonina catalítica de la autotaxina, inhibiendo su actividad. La ruta sintética típicamente involucra los siguientes pasos:

Métodos de Producción Industrial: La producción industrial de HA-155 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen:

Análisis De Reacciones Químicas

Tipos de Reacciones: HA-155 experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

HA-155 tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Utilizado como una herramienta para estudiar la inhibición de la autotaxina y sus efectos en la producción de ácido lisofosfatídico.

    Biología: Investigado por su papel en la proliferación celular, la migración y la supervivencia.

    Medicina: Explorado como un agente terapéutico potencial para condiciones que involucran la actividad de la autotaxina, como el cáncer, la inflamación y la fibrosis.

    Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a las vías relacionadas con la autotaxina

Mecanismo De Acción

HA-155 ejerce sus efectos inhibiendo selectivamente la autotaxina. La porción de ácido bórico de HA-155 se une a la treonina catalítica de la autotaxina, impidiendo la conversión de lisofosfatidilcolina en ácido lisofosfatídico. Esta inhibición interrumpe el eje de señalización autotaxina-ácido lisofosfatídico, afectando procesos como la proliferación celular, la angiogénesis y la secreción de citoquinas .

Compuestos Similares:

Comparación: HA-155 es único debido a su estructura basada en ácido bórico, que permite una unión selectiva a la treonina catalítica de la autotaxina. Esta especificidad convierte a HA-155 en un inhibidor potente con una IC50 de 5.7 nM, distinguiéndolo de otros inhibidores de la autotaxina .

Comparación Con Compuestos Similares

Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .

Actividad Biológica

The compound 4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets. The boronic acid functional group is also significant, as it can participate in various biochemical reactions, particularly in the inhibition of enzymes.

Antidiabetic Potential

Thiazolidinediones (TZDs), a class of compounds that includes derivatives like the one discussed here, have been extensively studied for their antidiabetic effects. Research indicates that TZDs improve insulin sensitivity and exhibit anti-inflammatory properties. The specific compound may function similarly by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntidiabeticPPAR activation leading to increased insulin sensitivity
Anti-inflammatoryModulation of inflammatory cytokines
AntioxidantScavenging free radicals

Anticancer Activity

Preliminary studies suggest that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation. The specific compound's structure may enhance its selectivity towards tumor cells while minimizing effects on normal cells .

Case Studies and Research Findings

  • In Vitro Studies :
    In vitro assays have shown that derivatives similar to the compound under investigation demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize MTT assays to determine cell viability post-treatment.
  • In Vivo Studies :
    Animal models have been employed to evaluate the efficacy of thiazolidinedione derivatives in reducing blood glucose levels and tumor growth. For instance, diabetic rats treated with similar compounds exhibited improved glycemic control compared to controls receiving standard treatments like metformin .
  • Mechanistic Studies :
    Research has elucidated that the compound may exert its effects through modulation of key signaling pathways involved in inflammation and metabolic regulation. For example, inhibition of NF-kB signaling has been noted as a potential mechanism for its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [compound], and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the thiazolidinone core via condensation of 3-(4-fluorobenzyl)-2,4-thiazolidinedione with an aldehyde derivative. highlights similar reactions using benzaldehyde derivatives under reflux with piperidine as a catalyst (yields: 34–74%) .
  • Step 2 : Introduction of the boronic acid group via Suzuki-Miyaura coupling. and suggest using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres (e.g., N₂) .
  • Key Variables : Temperature (70–100°C), solvent (ethanol/toluene mixtures), and base (e.g., Na₂CO₃) critically affect yield and purity.

Q. How is the Z-configuration of the thiazolidin-5-ylidene moiety confirmed experimentally?

  • ¹H NMR : The Z-isomer exhibits distinct coupling patterns for the exocyclic double bond (e.g., 1H singlet at δ 7.2–7.8 ppm for the methylidene proton) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguity, as seen in structurally related compounds (e.g., ’s triisopropylsilyl-protected derivatives) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), boronic acid B-OH protons (δ 8.5–9.5 ppm), and thiazolidinone carbonyls (δ 165–175 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₁₈BFNO₅S: 486.1042) .

Advanced Research Questions

Q. How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • The fluorine atom enhances electrophilicity of the arylboronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the phenoxymethyl group may reduce coupling efficiency. shows similar compounds achieving >80% yield with PdCl₂(dppf) catalysts .
  • Contradiction : reports lower yields (34–74%) for structurally analogous thiazolidinones, suggesting competing side reactions (e.g., protodeboronation) require optimization .

Q. What computational strategies predict the compound’s binding affinity to diol-containing biomolecules?

  • Density Functional Theory (DFT) : Models boronic acid-diol interactions, highlighting B-O bond lengths (1.36–1.42 Å) and transition-state energies. ’s ICReDD framework integrates quantum calculations to optimize reaction pathways .
  • Molecular Dynamics (MD) : Simulates interactions with glucose transporters (e.g., GLUT1), leveraging the boronic acid’s reversible diol binding for therapeutic applications .

Q. What strategies mitigate competing side reactions during the synthesis of the thiazolidinone-boronic acid hybrid?

  • Protecting Groups : Use of triisopropylsilyl (TIPS) groups to shield reactive sites (e.g., hydroxyls), as demonstrated in .
  • Sequential Reactions : Isolate intermediates (e.g., thiazolidinone-aldehyde) before boronation to prevent cross-reactivity .
  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves selectivity in Suzuki couplings, reducing homocoupling byproducts .

Q. How does fluorophenyl substitution modulate the compound’s biological activity compared to non-fluorinated analogs?

  • Enhanced Lipophilicity : Fluorine increases logP, improving membrane permeability (e.g., Caco-2 permeability assays show 2.5-fold increase vs. non-fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂: 120 min vs. 45 min for chloro analogs) .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 34% vs. 74% in ) highlight the need for solvent polarity optimization (e.g., DMF vs. ethanol) and catalyst loading adjustments .
  • Advanced Characterization : Synchrotron XRD or cryo-EM may resolve crystallographic challenges posed by the compound’s flexibility .

Propiedades

IUPAC Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUZCBSWABPMR-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676768
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229652-21-4
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.